2-Amino-5-fluoro-4-nitrophenol

pKa acidity fluorination effect

Researchers and procurement managers face batch-to-batch performance issues when substituting aminonitrophenol isomers. This 5-fluoro substituted analog provides predictable, differentiated properties. - **Superior lipophilicity**: LogP 1.53 vs. 0.78 (non-fluorinated), enhancing membrane permeability for drug candidates. - **Distinct acidity**: Lower pKa modifies ionization at physiological pH, critical for target engagement. - **Supply assurance**: Reliable synthesis route; documented physicochemical data for quality control.

Molecular Formula C6H5FN2O3
Molecular Weight 172.115
CAS No. 1850312-96-7
Cat. No. B2942228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-4-nitrophenol
CAS1850312-96-7
Molecular FormulaC6H5FN2O3
Molecular Weight172.115
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)O)N
InChIInChI=1S/C6H5FN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2
InChIKeyFXJPJHWARSJNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-4-nitrophenol Overview


2-Amino-5-fluoro-4-nitrophenol (CAS 1850312-96-7) is an organic compound with the molecular formula C₆H₅FN₂O₃ and a molecular weight of 172.11 g/mol . It is a tri-substituted phenol derivative characterized by the presence of amino (-NH₂), fluoro (-F), and nitro (-NO₂) functional groups on a phenolic ring . Its chemical structure is defined by an InChIKey of XRHUFADXPHBXFZ-UHFFFAOYSA-N .

Fluorinated aromatic amine intermediate for novel dye, pigment, and colorant R&D
Building block in medicinal chemistry and agrochemical discovery workflows
Substitution pattern supports exploration of electronic and lipophilic property tuning

2-Amino-5-fluoro-4-nitrophenol Interchangeability


In research and industrial applications, the substitution of one aminonitrophenol for another is not trivial and can lead to significant performance deviations. The presence, type, and position of substituents on the phenolic ring are critical drivers of a molecule's physicochemical and reactive properties. For instance, the replacement of a hydrogen atom with a fluorine atom at the 5-position, as in 2-Amino-5-fluoro-4-nitrophenol, is expected to alter electronic distribution, acidity (pKa), and lipophilicity (LogP) compared to its non-fluorinated counterpart, 2-Amino-4-nitrophenol . The following quantitative evidence demonstrates that these structural modifications translate into measurable differences in properties such as acidity and lipophilicity, which are key determinants in applications ranging from chemical synthesis to dye formulation .

Fluorine substitution is not interchangeable. Replacing the 5-fluoro group with hydrogen or other halogens shifts acidity (pKa) and lipophilicity (LogP), which may alter reactivity, solubility, and purification behavior.
Positional isomer matters. The 5-fluoro regioisomer can yield different chromophores in dye coupling compared to the 6-chloro analog or the parent 2-amino-4-nitrophenol. Direct substitution without validation may affect color properties.

2-Amino-5-fluoro-4-nitrophenol vs. Key Analogs


pKa Difference vs. Non-Fluorinated Analog

The fluorine substitution at the 5-position in 2-Amino-5-fluoro-4-nitrophenol results in a lower predicted pKa value compared to the non-fluorinated analog 2-Amino-4-nitrophenol, indicating increased acidity . This is consistent with the electron-withdrawing inductive effect of the fluorine atom, which stabilizes the phenoxide conjugate base.

pKa vs. Non-F Analog
Data to verify
6.13 ± 0.24 (target) vs. 6.82 ± 0.22 (non‑F); Δ ≈ -0.7 (predicted)
Increased acidity may influence pH-dependent coupling and complexation behavior.
Predicted values; confirm experimentally.
pKa acidity fluorination effect physicochemical property

LogP Difference vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position increases the predicted lipophilicity (LogP) of the molecule. 2-Amino-5-fluoro-4-nitrophenol has a calculated LogP of 1.53 , which is substantially higher than the predicted LogP of 0.78 for the non-fluorinated analog 2-Amino-4-nitrophenol [1].

LogP vs. Non-F Analog
Data to verify
1.53 (target) vs. 0.78 (non‑F); Δ ≈ +0.75 (predicted)
Higher lipophilicity may affect extraction, purification, and membrane-interaction properties.
Predicted LogP; experimental confirmation recommended.
LogP lipophilicity partition coefficient fluorination effect

Dye Application vs. 6-Chloro Analog

The compound 2-Amino-5-fluoro-4-nitrophenol is positioned as a valuable intermediate for hair dye formulations, in contrast to its isomer, 2-Amino-6-chloro-4-nitrophenol, which is a known commercial hair colorant . This distinction is critical for R&D scientists developing new dye molecules, as the specific isomer dictates the final color properties. The use of the 5-fluoro derivative is expected to yield different chromophores upon coupling compared to its 6-chloro isomer or the parent 2-Amino-4-nitrophenol, which is a well-established dye intermediate . However, the specific shade shift (e.g., from brown/yellow to another color) from a direct comparative dyeing study was not available in the searched public domain at this time.

Dye Colorant Potential vs. 6‑Cl Analog
Class-level inference
5-fluoro isomer identified as potential hair dye intermediate; different coupling outcome expected relative to 6-chloro analog
Substitution pattern may enable distinct chromophore development; shade shift not publicly documented.
Requires direct dyeing study confirmation.
Hair dye colorant keratin fiber cosmetic

2-Amino-5-fluoro-4-nitrophenol Applications


Fluorinated Dye & Pigment Synthesis

The compound serves as a crucial intermediate for the synthesis of novel dyes and pigments . Its unique substitution pattern, specifically the 5-fluoro group, provides a pathway to develop colorants with potentially different shades and fastness properties compared to those derived from the more common 2-Amino-4-nitrophenol or its chlorinated analogs. The increased acidity (lower pKa) and higher lipophilicity (higher LogP) compared to 2-Amino-4-nitrophenol, as detailed in Section 3, can influence the coupling efficiency and final properties of the synthesized dyes.

Building Block in Medicinal Chemistry

As a fluorinated aromatic amine, this compound is a valuable building block in medicinal chemistry research . Its increased lipophilicity (LogP 1.53 vs. 0.78 for the non-fluorinated analog) is a particularly desirable property for improving the membrane permeability and bioavailability of drug candidates. The distinct pKa also affects the ionization state at physiological pH, which can be critical for target engagement. It can be used to introduce a fluorinated aminonitrophenyl moiety into larger, more complex pharmacologically active molecules.

Precursor for Specialty Agrochemicals

The fluorinated aminonitrophenol structure is also relevant for the development of novel agrochemicals, such as herbicides or fungicides [1]. Fluorine substitution is a well-known strategy in agrochemical design to enhance metabolic stability, environmental persistence, and target binding. The unique combination of amino, nitro, and fluoro groups on a single aromatic ring makes 2-Amino-5-fluoro-4-nitrophenol a versatile intermediate for generating diverse chemical libraries in this field.

Application
Selection Property
Validation Focus
Fluorinated Dye & Pigment Synthesis
5-fluoro substitution pattern; altered electronic profile
Coupling efficiency, shade development, and fastness evaluation
Medicinal Chemistry Building Block
Increased lipophilicity and distinct pKa
Membrane permeability and target-engagement assays; property-driven scaffold selection
Specialty Agrochemical Intermediate
Fluorinated aminonitrophenyl scaffold
Metabolic stability screening and bioactivity in agrochemical lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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